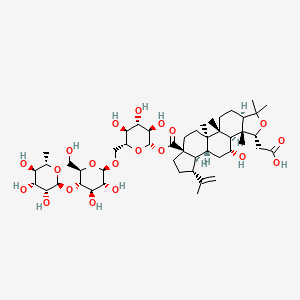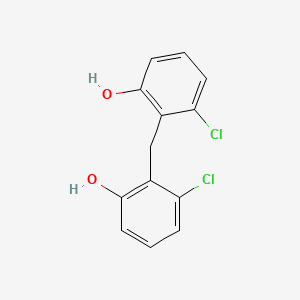
2,2'-Methylenebis(3-chlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis(3-chlorophenol) is a halogenated phenolic compound known for its antimicrobial properties. It is used in various applications, including veterinary drugs, chemical fertilizers, pesticides, cosmetics, and personal care products . This compound is relatively hydrophobic and accumulates in organisms and sediments, leading to potential environmental concerns .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-chlorophenol) involves the reaction of 3-chlorophenol with formaldehyde under acidic conditions. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, where the formaldehyde acts as the electrophile, and the 3-chlorophenol acts as the nucleophile .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(3-chlorophenol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenebis(3-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various chlorinated phenols
Applications De Recherche Scientifique
2,2’-Methylenebis(3-chlorophenol) has a wide range of scientific research applications:
Mécanisme D'action
The antimicrobial action of 2,2’-Methylenebis(3-chlorophenol) is primarily due to its ability to disrupt the cell membrane of microorganisms. It inhibits the membrane-bound part of the electron transport chain, leading to leakage, protoplast lysis, and inhibition of respiration . This mechanism is similar to that of other chlorinated bisphenols, such as hexachlorophene .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorophene: Another chlorinated bisphenol with similar antimicrobial properties.
2,2’-Methylenebis(4-chlorophenol): A closely related compound with similar chemical structure and applications.
Uniqueness
2,2’-Methylenebis(3-chlorophenol) is unique due to its specific substitution pattern on the phenol rings, which influences its reactivity and antimicrobial efficacy. Compared to hexachlorophene, it has fewer chlorine atoms, which may result in different environmental and biological impacts .
Propriétés
Numéro CAS |
56680-87-6 |
|---|---|
Formule moléculaire |
C13H10Cl2O2 |
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
3-chloro-2-[(2-chloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-3-1-5-12(16)8(10)7-9-11(15)4-2-6-13(9)17/h1-6,16-17H,7H2 |
Clé InChI |
JXRJCEWQVOBGMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


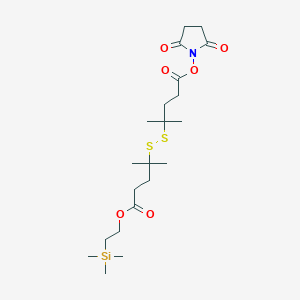
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
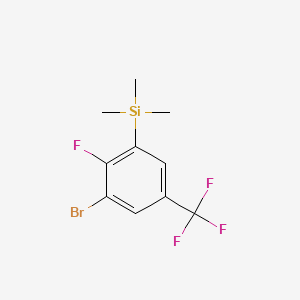
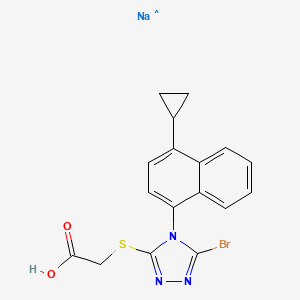
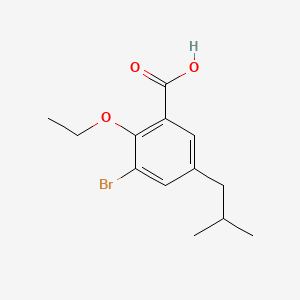
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
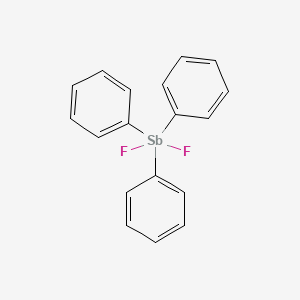
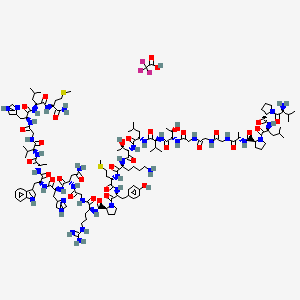
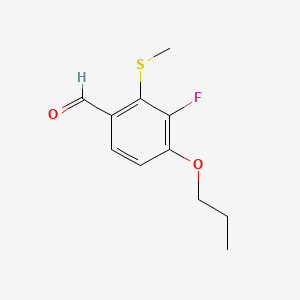

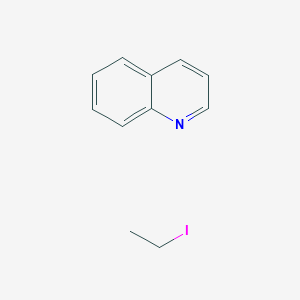
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
